molecular formula C10H15Cl4N3 B12051119 1-(3,5-Dichloropyridin-4-yl)homopiperazine dihydrochloride

1-(3,5-Dichloropyridin-4-yl)homopiperazine dihydrochloride

Cat. No.: B12051119
M. Wt: 319.1 g/mol
InChI Key: WJYZTPLPVLJTJD-UHFFFAOYSA-N
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Description

1-(3,5-Dichloropyridin-4-yl)homopiperazine dihydrochloride is a chemical compound with the molecular formula C10H14Cl2N3. It is a high-purity building block compound used in advanced research and synthesis . This compound is known for its unique blend of reactivity and selectivity, making it valuable in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dichloropyridin-4-yl)homopiperazine dihydrochloride typically involves the reaction of 3,5-dichloropyridine with homopiperazine. The reaction is carried out under controlled conditions to ensure high yield and purity. The process may involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring and quality control to ensure the consistency and purity of the final product. The compound is then purified through crystallization or other separation techniques to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dichloropyridin-4-yl)homopiperazine dihydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the pyridine ring can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively. These reactions are conducted under controlled temperature and pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species.

Scientific Research Applications

1-(3,5-Dichloropyridin-4-yl)homopiperazine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of biological pathways and interactions.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichloropyridin-4-yl)homopiperazine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **1-(3,5-Dichloropyridin-4-yl)piperazine
  • **1-(3,5-Dichloropyridin-4-yl)morpholine
  • **1-(3,5-Dichloropyridin-4-yl)thiomorpholine

Uniqueness

1-(3,5-Dichloropyridin-4-yl)homopiperazine dihydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and selectivity. Compared to similar compounds, it offers a unique combination of properties that make it valuable for specific research and industrial applications.

Properties

Molecular Formula

C10H15Cl4N3

Molecular Weight

319.1 g/mol

IUPAC Name

1-(3,5-dichloropyridin-4-yl)-1,4-diazepane;dihydrochloride

InChI

InChI=1S/C10H13Cl2N3.2ClH/c11-8-6-14-7-9(12)10(8)15-4-1-2-13-3-5-15;;/h6-7,13H,1-5H2;2*1H

InChI Key

WJYZTPLPVLJTJD-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(C1)C2=C(C=NC=C2Cl)Cl.Cl.Cl

Origin of Product

United States

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